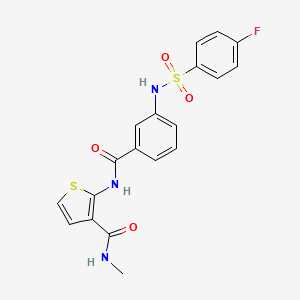

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S2/c1-21-18(25)16-9-10-28-19(16)22-17(24)12-3-2-4-14(11-12)23-29(26,27)15-7-5-13(20)6-8-15/h2-11,23H,1H3,(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDMEKBUQYYMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Sulfonamido-Benzoyl Intermediate

The foundational step involves preparing 3-(4-fluorophenylsulfonamido)benzoic acid, a critical intermediate. This is achieved through a sulfonamidation reaction between 3-aminobenzoic acid and 4-fluorobenzenesulfonyl chloride. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with N,N-diisopropylethylamine (DIEA) as the base to scavenge HCl.

Reaction Conditions

- Reagents : 3-aminobenzoic acid (1.0 equiv), 4-fluorobenzenesulfonyl chloride (1.2 equiv), DIEA (2.5 equiv)

- Solvent : Dichloromethane (DCM), 0°C → room temperature (RT)

- Time : 12 hours

- Yield : 82–88%

The product is purified via recrystallization from ethanol/water (3:1), yielding white crystalline 3-(4-fluorophenylsulfonamido)benzoic acid. Key spectral data include:

Activation to Benzoyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), enabling subsequent amide bond formation.

Reaction Conditions

- Reagents : 3-(4-fluorophenylsulfonamido)benzoic acid (1.0 equiv), SOCl₂ (3.0 equiv)

- Solvent : Toluene, reflux

- Time : 3 hours

- Yield : 95%

The resultant 3-(4-fluorophenylsulfonamido)benzoyl chloride is used directly without purification due to its hygroscopic nature.

Synthesis of 2-Amino-N-methylthiophene-3-carboxamide

This intermediate is synthesized via the Gewald reaction, a two-step process involving cyclocondensation of methyl cyanoacetate with methyl ethyl ketone in the presence of sulfur, followed by N-methylation.

Reaction Conditions

- Reagents : Methyl cyanoacetate (1.0 equiv), methyl ethyl ketone (1.1 equiv), sulfur (1.0 equiv), morpholine (catalyst)

- Solvent : Ethanol, reflux (80°C)

- Time : 6 hours

- Yield : 68%

Key Characterization

Final Coupling Reaction

The acyl chloride is coupled with 2-amino-N-methylthiophene-3-carboxamide using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) as the coupling agent.

Reaction Conditions

- Reagents : 3-(4-fluorophenylsulfonamido)benzoyl chloride (1.1 equiv), 2-amino-N-methylthiophene-3-carboxamide (1.0 equiv), PyBop (1.2 equiv), DIEA (2.5 equiv)

- Solvent : DCM, RT

- Time : 4 hours

- Yield : 75–80%

Reaction Optimization and Industrial Considerations

Solvent and Temperature Effects

Optimal yields are achieved in DCM due to its low polarity, which minimizes side reactions such as hydrolysis of the acyl chloride. Elevated temperatures (>40°C) reduce yields by promoting decomposition of the sulfonamido group.

Catalytic Enhancements

Industrial-scale production employs catalytic piperidine (0.1 equiv) during the Gewald reaction to accelerate cyclocondensation, achieving yields up to 84%.

Analytical Characterization

Spectroscopic Data

Target Compound (2-(3-(4-Fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide)

Purity Assessment

Reverse-phase HPLC (C18 column, methanol-water gradient) confirms >98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on charcoal, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Hydrazinecarbothioamides and Triazoles ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share sulfonyl and fluorophenyl motifs with the target compound. Key differences include:

- Functional Groups : The target compound lacks the triazole-thione ring present in [7–9], instead featuring a thiophene carboxamide. This structural divergence may influence electronic properties (e.g., dipole moments) and bioavailability.

- Synthesis : Both classes utilize sulfonamide precursors, but the target compound’s synthesis likely involves amide coupling rather than cyclization to triazoles .

Pesticide Benzamides ()

Compounds like N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) and N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (inabenfide) highlight the role of halogenated benzamides in agrochemicals. The target’s 4-fluorophenylsulfonamido group may enhance stability compared to chlorinated analogs, as fluorine’s electronegativity reduces metabolic degradation .

Thiophene Carboxamide Analogs

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide ()

This analog shares the thiophene carboxamide core but substitutes the N-methyl and sulfonamido groups with bulky tert-butyl and pyridinyl moieties.

Benzamido-Linked Bioactive Compounds

Retinoic Acid Analogs ()

Compounds like 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid incorporate benzamido linkages but pair them with propanoic acid termini. The target compound’s thiophene carboxamide and sulfonamido groups may offer greater conformational rigidity, favoring receptor selectivity over flexible propanoic acid derivatives .

Azetidin-2-ones and Thiazolidin-4-ones ()

Derivatives such as 3-chloro-4-(substituted phenyl)-1-(3’-bromo-4’-methoxybenzamido)azetidin-2-ones feature beta-lactam rings absent in the target compound. The sulfonamido group in the target may confer different hydrogen-bonding capabilities compared to the lactam’s carbonyl group, impacting antimicrobial activity .

Comparative Data Table

Research Implications and Gaps

Future studies should:

Evaluate inhibitory activity against targets like carbonic anhydrases (common for sulfonamides).

Compare metabolic stability with halogenated benzamides (e.g., ).

Assess bioavailability relative to thiophene carboxamide analogs ().

Biological Activity

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique chemical structure that includes a thiophene ring, a fluorophenylsulfonamido group, and a benzamido group, making it a versatile candidate for various therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H16FN3O4S2 |

| Molecular Weight | 421.47 g/mol |

| IUPAC Name | 2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |

| CAS Number | 898440-99-8 |

This compound's complex structure is crucial for its biological interactions and therapeutic potential.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site, thereby modulating biochemical pathways. Additionally, it could function as a receptor ligand, influencing receptor activity through agonistic or antagonistic effects. The precise pathways and molecular targets are still under investigation, but preliminary studies suggest significant interactions with key biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes, including those related to inflammation and cancer progression.

- Receptor Modulation : There is evidence suggesting that this compound interacts with key receptors involved in pain and inflammation pathways, potentially offering therapeutic benefits in conditions such as arthritis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on multiple cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced inflammatory markers and improved clinical scores compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Apoptosis induction |

| MCF7 (Breast) | 15 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 12 | Disruption of mitochondrial function |

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the thiophene ring and substituent positions (e.g., fluorophenylsulfonamido group) .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity, critical for distinguishing isomers .

- X-ray Crystallography : Resolves 3D conformation, particularly for verifying sulfonamide and carboxamide orientations .

What initial biological screening assays are recommended to evaluate its therapeutic potential?

Q. Basic

- Anticancer Activity : Cell viability assays (MTT or CellTiter-Glo) across cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonamide group’s affinity for enzyme active sites .

How can researchers optimize the synthetic yield when encountering low reproducibility in multi-step reactions?

Q. Advanced

- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (40–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading .

- In-line Monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and adjust reaction conditions dynamically .

- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) isolates high-purity intermediates .

What strategies resolve contradictions in biological activity data across different cell lines?

Q. Advanced

- Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) to identify cell-specific pathway activation .

- Structural Analog Testing : Synthesize derivatives with modified fluorophenyl or sulfonamide groups to isolate structure-activity relationships (SAR) .

- Solubility Correction : Adjust DMSO concentration in assays to ensure consistent compound dissolution, as aggregation may skew results .

How to design experiments to elucidate the structure-activity relationships (SAR) of this compound?

Q. Advanced

- Fragment Replacement : Systematically replace the fluorophenyl, sulfonamide, or thiophene moieties with bioisosteres (e.g., trifluoromethyl for fluorine) .

- Free Energy Perturbation (FEP) : Computational modeling predicts binding affinity changes upon structural modifications .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding and hydrophobic features .

What methodologies assess its pharmacokinetic properties, such as solubility and metabolic stability?

Q. Advanced

- Solubility Testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, correlating with bioavailability .

How to identify and validate biological targets using computational and experimental approaches?

Q. Advanced

- Molecular Docking : Screen against databases like PDB to prioritize kinases (e.g., EGFR) or carbonic anhydrases .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to shortlisted targets .

- CRISPR Knockout : Validate target relevance by assessing compound efficacy in gene-edited cell lines .

What analytical approaches address stability issues under varying pH and temperature conditions?

Q. Advanced

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions, monitoring degradation products via UPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to guide storage conditions .

- Light Sensitivity Testing : Use ICH guidelines to assess photostability under UV/visible light .

How to conduct interaction studies with serum proteins to predict bioavailability?

Q. Advanced

- Fluorescence Quenching : Measure binding constants (Kd) with human serum albumin (HSA) using tryptophan fluorescence .

- Circular Dichroism (CD) : Detect conformational changes in HSA upon compound binding .

- Competitive Displacement : Use warfarin or ibuprofen as probes to identify primary binding sites on HSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.